molecular formula C12H12N2O3 B1425726 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1368650-74-1

6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1425726
M. Wt: 232.23 g/mol
InChI Key: NUHVOOYMNIMUDH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione” are not detailed in the available resources .

Scientific Research Applications

Synthesis and Pharmacological Activities

The compound 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione, as part of a broader class of pyrimidine-dione derivatives, has been explored for various pharmacological activities. For instance, Kubota et al. (2009) synthesized a series of phenothiazine carboxylic acid derivatives with a 6-amino-pyrimidine-2,4(1H,3H)-dione moiety to investigate their potential as histamine H(1) antagonists and anti-inflammatory agents. These compounds exhibited promising histamine H(1)-receptor antagonistic activity and anti-inflammatory effects in vivo, indicating their potential therapeutic applications in allergic and inflammatory conditions (Kubota et al., 2009).

Antihypertensive Effects

Research on related thienopyrimidine-2,4-dione derivatives has shown potential antihypertensive effects. Russell et al. (1988) evaluated a series of thienopyrimidine-2,4-diones for their antihypertensive effects in spontaneously hypertensive rats, revealing the therapeutic potential of these compounds in managing high blood pressure (Russell et al., 1988).

Cytoprotective Antiulcer Activity

Ikeda et al. (1996) investigated the cytoprotective antiulcer activity of pyrimidine derivatives related to mepirizole and dulcerozine, including compounds with a pyrazolyl-pyrimidine structure. Their findings demonstrated significant inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, highlighting the potential of these compounds in ulcer prevention and treatment (Ikeda et al., 1996).

Anti-pinworm Activity

A novel study by Dhar et al. (2021) on coumarin-based trisubstituted methanes, structurally similar to pyrimidine-dione derivatives, demonstrated significant anti-pinworm activity in Syphacia obvelata-infected mice. These findings suggest the potential of such compounds in developing new anthelmintic drugs (Dhar et al., 2021).

Lipid-lowering Activity

A study on 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives by Sang et al. (2014) evaluated their lipid-lowering activity. Compound 1i, in particular, showed potent triglyceride-lowering potency in adipocytes and reduced body and liver weight in diet-induced obese mice, indicating its potential as a treatment for obesity-related diseases (Sang et al., 2014).

properties

IUPAC Name

6-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHVOOYMNIMUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734929
Record name 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

1368650-74-1
Record name 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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